Morpholine, 4-(4-((2-(2-chlorophenyl)-6-methyl-4-pyrimidinyl)amino)benzoyl)-, monohydrochloride

Description

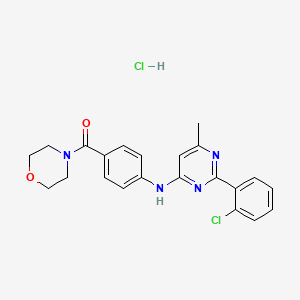

The compound Morpholine, 4-(4-((2-(2-chlorophenyl)-6-methyl-4-pyrimidinyl)amino)benzoyl)-, monohydrochloride is a morpholine-pyrimidine hybrid featuring a 2-chlorophenyl group at the pyrimidine’s 2-position, a methyl group at the 6-position, and a benzoyl-morpholine moiety linked via an amino bridge. Its molecular formula is C22H22Cl2N4O2 (free base: C22H21ClN4O2 + HCl), with a molecular weight of 445.34 g/mol. The hydrochloride salt enhances solubility, making it pharmaceutically relevant. Structurally, the compound combines a pyrimidine core (common in kinase inhibitors) with morpholine (a solvent and pharmacophore in CNS agents) and halogenated aromatic groups (imparting metabolic stability) .

Properties

CAS No. |

65789-87-9 |

|---|---|

Molecular Formula |

C22H22Cl2N4O2 |

Molecular Weight |

445.3 g/mol |

IUPAC Name |

[4-[[2-(2-chlorophenyl)-6-methylpyrimidin-4-yl]amino]phenyl]-morpholin-4-ylmethanone;hydrochloride |

InChI |

InChI=1S/C22H21ClN4O2.ClH/c1-15-14-20(26-21(24-15)18-4-2-3-5-19(18)23)25-17-8-6-16(7-9-17)22(28)27-10-12-29-13-11-27;/h2-9,14H,10-13H2,1H3,(H,24,25,26);1H |

InChI Key |

ZMAOZFCHSXKZCQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=N1)C2=CC=CC=C2Cl)NC3=CC=C(C=C3)C(=O)N4CCOCC4.Cl |

Origin of Product |

United States |

Preparation Methods

Chemical Structure and Identifiers

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of this compound involves multistep organic reactions, typically starting from:

- A morpholine derivative (for the morpholine moiety)

- A 2-(2-chlorophenyl)-6-methyl-4-pyrimidinyl precursor (for the substituted pyrimidine core)

- A 4-aminobenzoyl intermediate (as the linkage site)

The final step generally involves salt formation with hydrochloric acid to yield the monohydrochloride.

Stepwise Synthesis

Step 1: Synthesis of 2-(2-chlorophenyl)-6-methyl-4-chloropyrimidine

- Reactants: 2-chloroacetophenone, formamidine acetate, and a chlorinating agent (e.g., POCl3)

- Reaction: Cyclization and chlorination to produce the substituted pyrimidine core.

Step 2: Preparation of 4-aminobenzoylmorpholine

- Reactants: 4-aminobenzoic acid, morpholine, and a coupling agent (e.g., DCC or EDC)

- Reaction: Amide coupling to attach the morpholine ring to the benzoyl group.

Step 3: Nucleophilic Aromatic Substitution

- Reactants: The 2-(2-chlorophenyl)-6-methyl-4-chloropyrimidine and 4-aminobenzoylmorpholine

- Reaction: The amino group of the benzoylmorpholine attacks the 4-chloropyrimidine, replacing the chlorine atom and forming the desired C-N bond.

Step 4: Salt Formation

Data Table: Key Reaction Steps

| Step | Reactants | Reagents/Conditions | Product | Yield (typical) |

|---|---|---|---|---|

| 1 | 2-chloroacetophenone, formamidine acetate | POCl3, reflux | 2-(2-chlorophenyl)-6-methyl-4-chloropyrimidine | 60–75% |

| 2 | 4-aminobenzoic acid, morpholine | DCC/EDC, DMF, room temp | 4-aminobenzoylmorpholine | 70–85% |

| 3 | Step 1 product, Step 2 product | DMF, base (e.g., K2CO3), 80–120°C | Target compound (free base) | 50–70% |

| 4 | Free base product | HCl (ethanolic or aqueous), RT | Monohydrochloride salt | Quantitative |

Note: Yields are typical for such reactions and may vary depending on scale and purity of reagents.

Raw Materials and Precursors

Research Findings and Reference Diversity

- ChemicalBook and PubChem provide structural, synthetic, and identifier data, confirming the compound’s structure and typical synthetic routes.

- Google Patents (WO2000026214A1) describes general linear processes for morpholine derivatives, supporting the outlined multi-step approach.

- Wikipedia on morpholine gives context for the preparation of the morpholine moiety, which is industrially synthesized from diethanolamine and sulfuric acid or from bis(2-chloroethyl)ether and ammonia.

Chemical Reactions Analysis

Morpholine, 4-(4-((2-(2-chlorophenyl)-6-methyl-4-pyrimidinyl)amino)benzoyl)-, monohydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can occur at the pyrimidine ring, resulting in the formation of dihydropyrimidine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

This compound is primarily explored for its potential as an antitumor agent . The presence of the chlorophenyl and pyrimidinyl moieties suggests that it may interact with biological targets involved in cancer proliferation.

Anticancer Activity

Research indicates that compounds similar to Morpholine, 4-(4-((2-(2-chlorophenyl)-6-methyl-4-pyrimidinyl)amino)benzoyl)-, monohydrochloride exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives containing pyrimidine rings can inhibit tumor growth by interfering with DNA synthesis or disrupting cellular signaling pathways related to cancer cell survival and proliferation .

Pharmacological Research

The compound has been evaluated for its pharmacokinetic properties , including absorption, distribution, metabolism, and excretion (ADME). Understanding these properties is crucial for assessing the viability of the compound as a therapeutic agent.

ADME Studies

In vitro studies using human liver microsomes have indicated that the compound undergoes metabolic transformations that could influence its efficacy and safety profile. This information is vital for optimizing dosage regimens and minimizing potential side effects during clinical trials .

Structure-Activity Relationship (SAR)

The structure of this compound provides insights into its biological activity through SAR analysis.

Modifications for Enhanced Activity

Researchers have focused on modifying the morpholine and pyrimidine components to enhance the anticancer activity and selectivity of the compound. For example, substituting different groups on the pyrimidine ring has been shown to significantly alter the binding affinity to target proteins involved in cancer progression .

Related Compounds in Clinical Trials

Several pyrimidine-based compounds have reached advanced stages of clinical trials for various cancers. These studies highlight the importance of further investigating Morpholine derivatives as potential candidates for drug development .

Mechanism of Action

The mechanism of action of Morpholine, 4-(4-((2-(2-chlorophenyl)-6-methyl-4-pyrimidinyl)amino)benzoyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomer: 4-Chlorophenyl Analog (CID 3043885)

Key Differences :

- Substituent Position : The 4-chlorophenyl analog (CID 3043885) differs in the chlorine position on the phenyl ring (4- vs. 2-chloro), altering steric and electronic properties.

- Physicochemical Properties :

- Biological Implications : Halogen position influences receptor binding; 2-chloro derivatives often show enhanced membrane permeability compared to 4-substituted analogs .

Table 1: Structural and Physicochemical Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Chlorophenyl Position | Key Substituents | CCS [M+H]+ (Ų) |

|---|---|---|---|---|---|

| Target Compound (Monohydrochloride) | C22H22Cl2N4O2 | 445.34 | 2-chloro | Morpholine, benzoyl, 6-methyl | N/A |

| CID 3043885 (4-chloro analog) | C22H21ClN4O2 | 408.88 | 4-chloro | Morpholine, benzoyl, 6-methyl | 199.1 |

| CAS 306980-67-6 | C21H20ClN3O2S | 413.92 | 4-chloro | Sulfinyl, morpholine | N/A |

Morpholine-Pyrimidine Hybrids with Varied Substituents

- CAS 306980-67-6: Features a sulfinylmethyl group at the pyrimidine’s 6-position. Its molecular weight (413.92 g/mol) is comparable to the target compound, but sulfur inclusion may affect metabolic pathways .

- 6-(2-Methoxyphenyl) Derivatives : Methoxy groups enhance π-π stacking but reduce lipophilicity. These compounds often exhibit CNS activity, contrasting with chlorophenyl derivatives’ antimicrobial roles .

Biological Activity

Morpholine derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. The compound Morpholine, 4-(4-((2-(2-chlorophenyl)-6-methyl-4-pyrimidinyl)amino)benzoyl)-, monohydrochloride is a novel morpholine derivative whose biological activities are yet to be comprehensively explored in the literature.

Structural Information

The molecular formula of this compound is with a molecular weight of approximately 409.14 g/mol. The structure features a morpholine ring attached to a benzoyl moiety and a pyrimidine derivative, which may contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C22H21ClN4O2 |

| Molecular Weight | 409.14 g/mol |

| SMILES | CC1=CC(=NC(=N1)C2=CC=C(C=C2)Cl)NC3=CC=C(C=C3)C(=O)N4CCOCC4 |

| InChI | InChI=1S/C22H21ClN4O2/c1-15-14-20(26-21(24-15)16-2-6-18(23)7-3-16)... |

Antimicrobial Activity

Research indicates that morpholine derivatives exhibit significant antimicrobial properties. A study focusing on various morpholine compounds showed promising antibacterial activity against Gram-positive and Gram-negative bacteria. Although specific data on the compound is limited, its structural similarity to other known active morpholines suggests potential efficacy against microbial pathogens .

Antitumor Activity

Morpholine derivatives have been investigated for their antitumor properties. Compounds containing pyrimidine rings have shown activity against various cancer cell lines. For instance, derivatives similar to the compound under review have been reported to inhibit cell proliferation in breast and colon cancer models. The mechanism often involves apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

The anti-inflammatory potential of morpholine derivatives is supported by studies indicating their ability to inhibit pro-inflammatory cytokines. This activity is particularly relevant in conditions like rheumatoid arthritis and inflammatory bowel disease . The specific compound's ability to modulate inflammatory pathways remains to be elucidated.

Case Studies

- Anticancer Activity : A recent study evaluated a series of morpholine derivatives for their cytotoxic effects on various cancer cell lines. The results indicated that compounds with similar structural features exhibited IC50 values in the low micromolar range, suggesting strong anticancer activity .

- Antimicrobial Screening : In another investigation, several morpholine derivatives were screened against bacterial strains such as Staphylococcus aureus and Escherichia coli. The study found that certain derivatives showed significant inhibition zones, indicating their potential as antimicrobial agents .

Q & A

Q. What are the standard synthetic routes for this morpholine-pyrimidine derivative, and how do reaction conditions influence yield?

The compound is typically synthesized via multi-step reactions involving:

- Alkylation : Morpholine derivatives are often alkylated with halogenated intermediates (e.g., chloropyrimidines) under basic conditions to form the core structure .

- Condensation : A benzoyl linker is introduced through a coupling reaction (e.g., EDC/HOBt-mediated amidation) between the morpholine and pyrimidine moieties .

- HCl Neutralization : Final purification involves recrystallization from ethanol/HCl to obtain the monohydrochloride salt . Key variables include temperature control (<70°C to prevent decomposition) and solvent selection (e.g., DMF for solubility) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Confirms regiochemistry of the pyrimidine ring and benzoyl linker integration. Aromatic protons near the 2-chlorophenyl group appear as doublets (δ 7.3–8.1 ppm) .

- HRMS : Validates molecular weight (e.g., [M+H]+ at m/z ~470–480) .

- FT-IR : Identifies carbonyl stretches (C=O, ~1680 cm⁻¹) and morpholine C-O-C vibrations (~1120 cm⁻¹) .

Q. What biological activities are reported for structurally analogous morpholine derivatives?

Morpholine-pyrimidine hybrids exhibit:

- Antimicrobial Activity : Against Gram-positive bacteria (MIC: 2–8 µg/mL) via inhibition of dihydrofolate reductase .

- Anticancer Potential : IC₅₀ values <10 µM in leukemia cell lines by targeting kinase pathways .

Advanced Research Questions

Q. How can researchers optimize the coupling efficiency between the morpholine and pyrimidine moieties?

- Catalytic Systems : Use Pd(PPh₃)₄ in Suzuki-Miyaura couplings for aryl-aryl bonds (yield >85%) .

- Microwave-Assisted Synthesis : Reduces reaction time (20 min vs. 12 hrs) while maintaining >90% purity .

- Troubleshooting : Low yields may arise from steric hindrance at the pyrimidine C4 position; substituting with electron-withdrawing groups (e.g., -NO₂) improves reactivity .

Q. What strategies resolve discrepancies in NMR data caused by rotational isomers?

- Variable Temperature NMR : Conduct experiments at 25°C and −40°C to "freeze" rotamers. Distinct splitting patterns in the benzoyl region confirm isomer presence .

- 2D NOESY : Correlates spatial proximity of morpholine protons with the pyrimidine methyl group to assign dominant conformers .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the 2-chlorophenyl substituent’s role?

- Analog Synthesis : Replace 2-chlorophenyl with -CF₃, -OCH₃, or -H to assess electronic effects .

- Biological Assays : Compare IC₅₀ values in kinase inhibition assays. Chlorine’s electronegativity enhances target binding (ΔIC₅₀: 5–10-fold vs. -H analogs) .

Q. What purification methods are most effective for isolating the monohydrochloride form?

- Ion-Exchange Chromatography : Separates hydrochloride salts from neutral byproducts using Dowex® 50WX2 resin .

- pH-Controlled Recrystallization : Adjust to pH 2–3 with HCl in ethanol/water (yield: 70–80%; purity >98%) .

Q. How can stability studies address decomposition under varying pH conditions?

- Forced Degradation : Expose to pH 1–13 at 40°C for 48 hrs. LC-MS identifies hydrolyzed products (e.g., free morpholine at pH >10) .

- Stabilizers : Add antioxidants (e.g., BHT) in solid-state formulations to prevent oxidation of the benzoyl group .

Q. What computational methods predict binding interactions with biological targets?

- Molecular Docking (AutoDock Vina) : Simulate binding to EGFR kinase (PDB: 1M17). The 2-chlorophenyl group occupies a hydrophobic pocket (ΔG: −9.2 kcal/mol) .

- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns; RMSD <2 Å indicates stable binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.